molecular formula C16H18FNO B5027711 3-fluoro-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline

3-fluoro-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline

Cat. No.: B5027711
M. Wt: 259.32 g/mol
InChI Key: CWGMLRGXCPNGHD-UHFFFAOYSA-N
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Description

3-fluoro-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom, a methoxy group, and two methyl groups attached to the phenyl ring

Properties

IUPAC Name

3-fluoro-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-11-8-16(19-3)12(2)7-13(11)10-18-15-6-4-5-14(17)9-15/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGMLRGXCPNGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may yield a fully hydrogenated product.

Scientific Research Applications

3-fluoro-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline is unique due to the specific arrangement of its functional groups, which can result in distinct chemical properties and biological activities

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